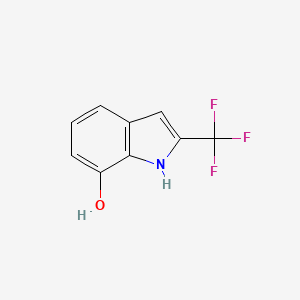
2-(Trifluoromethyl)-1H-indol-7-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-1H-indol-7-ol is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the seventh position of the indole ring. Indole derivatives are widely recognized for their biological activities and applications in various fields, including medicine, agriculture, and materials science . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable entity in pharmaceutical and agrochemical research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-indol-7-ol may involve large-scale synthesis using similar methods, with optimizations for yield, cost, and environmental impact. Transition metal-catalyzed reactions, such as those involving palladium or copper, can also be employed to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Trifluoromethyl)-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include trifluoromethylated ketones, dihydroindoles, and various substituted indole derivatives .
Applications De Recherche Scientifique
2-(Trifluoromethyl)-1H-indol-7-ol has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity . The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the compound-target complex. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)isonicotinic acid: Used in the construction of molecular topologies and complex molecular structures.
Trifluoromethylated imidazoles: Synthesized via condensation reactions and used in various chemical applications.
Uniqueness: 2-(Trifluoromethyl)-1H-indol-7-ol is unique due to its specific substitution pattern, which combines the bioactivity of the indole ring with the stability and lipophilicity of the trifluoromethyl group. This combination enhances its potential in drug discovery and development, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C9H6F3NO |
|---|---|
Poids moléculaire |
201.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-4-5-2-1-3-6(14)8(5)13-7/h1-4,13-14H |
Clé InChI |
TXSCHMWAIHGVCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)NC(=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


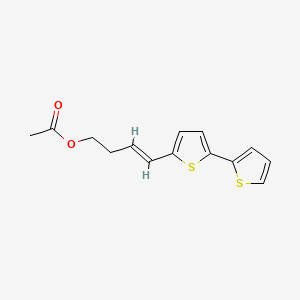



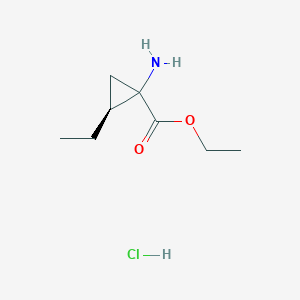
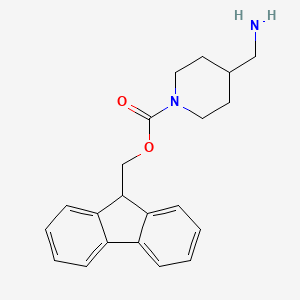
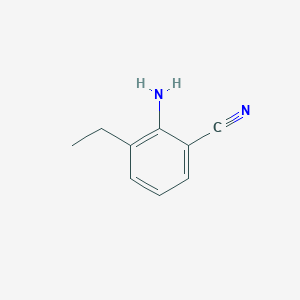

![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
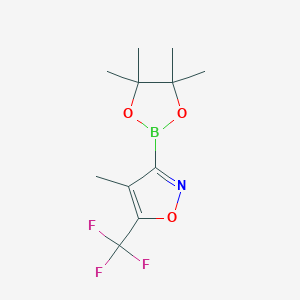
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)


